4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol
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Overview
Description
4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol is an organic compound characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a cyclohexanol ring. One common method involves the reaction of cyclohexanone with tert-butyl lithium and trifluoromethyl iodide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)cyclohexanol: Lacks the trifluoromethyl group, which can affect its reactivity and applications.
1-(trifluoromethyl)cyclohexanol: Lacks the tert-butyl group, leading to different chemical properties and uses.
Uniqueness
4-(tert-Butyl)-1-(trifluoromethyl)cyclohexanol is unique due to the combined presence of both tert-butyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H19F3O |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-tert-butyl-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H19F3O/c1-9(2,3)8-4-6-10(15,7-5-8)11(12,13)14/h8,15H,4-7H2,1-3H3 |
InChI Key |
LELXUBDAVIEFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C(F)(F)F)O |
Origin of Product |
United States |
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